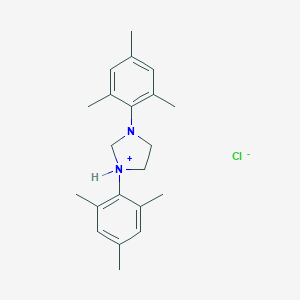

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE

Beschreibung

1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-chloride (CAS RN: 173035-10-4) is a saturated N-heterocyclic carbene (NHC) precursor with a bicyclic structure. Its molecular formula is C₂₁H₂₇ClN₂ (molecular weight: 342.90 g/mol) . The compound features bulky 2,4,6-trimethylphenyl (mesityl) groups on the nitrogen atoms of the imidazolidinium core, which confer steric hindrance and electronic stabilization to the corresponding carbene ligand.

This compound is primarily used as a ligand precursor in organometallic catalysis. For example, it forms ruthenium-based complexes (e.g., StickyCat Cl derivatives) for applications in olefin metathesis and cross-coupling reactions . Its saturated imidazolidinium backbone enhances thermal stability compared to unsaturated analogs, making it advantageous in high-temperature reactions .

Eigenschaften

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKQVAAJVEFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromide-to-Chloride Counterion Exchange

A less common but versatile approach involves synthesizing the imidazolidinium bromide salt first, followed by anion metathesis to yield the chloride derivative. This two-step process is advantageous when the dihydrobromide intermediate is more readily accessible.

Procedure :

-

Dihydrobromide Synthesis : 2,4,6-Trimethylaniline is alkylated with 1,2-dibromoethane in methanol to form N,N’-bis(2,4,6-trimethylphenylamino)ethane dihydrobromide.

-

Cyclization and Metathesis : The dihydrobromide is cyclized with TEOF and formic acid as described in Section 1.1. The resulting bromide salt is then treated with potassium chloride (KCl) in aqueous ethanol to exchange bromide for chloride.

Yield :

Comparative Advantages

While this route introduces an additional step, it allows access to multiple imidazolidinium salts (e.g., PF₆⁻, BF₄⁻) from a single intermediate, enhancing flexibility for catalytic applications. The anion exchange step is highly efficient in polar solvents like ethanol, where KCl’s limited solubility drives the equilibrium toward chloride formation.

Reaction Optimization and Critical Analysis

Solvent and Temperature Effects

Both methods require aprotic solvents (e.g., ethyl acetate, methanol) to prevent hydrolysis of TEOF. Elevated temperatures (≥100°C) are essential for rapid cyclization, but prolonged heating above 130°C risks decomposition of the imidazolidinium core.

Purity and Characterization

The product is typically obtained as a white to off-white powder with >98% purity by NMR. Key characterization data include:

-

¹H NMR (DMSO-d₆) : δ 9.65 (s, 1H, NCHN), 7.22 (s, 4H, aromatic), 2.37 (s, 6H, CH₃), 2.13 (s, 12H, CH₃).

Comparative Evaluation of Synthetic Routes

| Parameter | Method 1 (Dihydrochloride Route) | Method 2 (Dihydrobromide Route) |

|---|---|---|

| Starting Material Cost | Moderate (requires dihydrochloride) | Low (dihydrobromide is cheaper) |

| Reaction Steps | 1 | 2 |

| Yield | 80% | 72–75% |

| Anion Flexibility | Limited to chloride | Compatible with multiple anions |

| Scalability | Excellent (gram to kilogram) | Moderate (additional step) |

Method 1 is preferred for dedicated chloride salt production, whereas Method 2 offers broader utility in generating diverse NHC precursors .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimesitylimidazolidin-1-ium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloride ion in the compound can be substituted with other nucleophiles such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium bromide, potassium iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various halogenated imidazolium salts .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 N-Heterocyclic Carbenes as Catalysts

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride serves as a precursor to N-heterocyclic carbenes (NHCs), which are highly effective ligands in transition metal-catalyzed reactions. NHCs have gained attention due to their ability to stabilize metal centers and facilitate various transformations such as cross-coupling reactions and polymerizations .

Case Study: Cross-Coupling Reactions

- Research has demonstrated that NHCs derived from imidazolium salts can enhance the efficiency of palladium-catalyzed cross-coupling reactions. For example, a study showed that using 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride in conjunction with palladium catalysts significantly improved yields in Suzuki-Miyaura coupling reactions .

3.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of imidazolium salts including 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride. These compounds exhibit activity against various pathogens, making them potential candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

- A study assessed the antimicrobial effects of several imidazolium salts against Gram-positive and Gram-negative bacteria. The results indicated that 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride typically involves the reaction of appropriate anilines with glyoxal under acidic conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis Overview

- Reactants: 2,4,6-trimethylaniline, glyoxal

- Conditions: Acidic medium (e.g., HCl), room temperature

- Yield: Typically >70%

Wirkmechanismus

The mechanism of action of 1,3-Dimesitylimidazolidin-1-ium chloride involves its interaction with molecular targets through the imidazole ring. The compound can form complexes with metal ions, which can then participate in catalytic cycles to facilitate chemical reactions. Additionally, the imidazole ring can interact with biological molecules, potentially disrupting cellular processes and exhibiting antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

(a) Core Structure and Stability

- Saturated vs. Unsaturated Cores : The imidazolidinium core (saturated) in the target compound provides greater thermal stability due to reduced ring strain, whereas unsaturated imidazolium analogs (e.g., CAS 141556-45-8) are more reactive but less stable under harsh conditions .

- Steric Effects : Bulky substituents like 2,6-diisopropylphenyl (CAS 250285-32-6) create higher steric hindrance, favoring selective catalytic pathways in asymmetric synthesis .

(b) Counterion Influence

- Chloride vs. Tetrafluoroborate: Chloride salts (e.g., CAS 173035-10-4) are hygroscopic but easier to handle in polar solvents. Tetrafluoroborate derivatives (e.g., CAS 245679-18-9) exhibit higher solubility in non-polar media and are preferred in ionic liquid formulations .

(c) Commercial Viability

- The trimethylphenyl-substituted chloride salts (CAS 141556-45-8 and 173035-10-4) are more cost-effective (JPY 9,300–10,300/g) compared to specialized derivatives like StickyCat Cl ruthenium complexes (JPY 35,000/g) .

Biologische Aktivität

1,3-BIS(2,4,6-trimethylphenyl)-imidazolinium-chloride (CAS No. 173035-10-4) is a synthetic compound known for its role as an N-heterocyclic carbene (NHC) ligand. This compound has garnered interest due to its potential applications in catalysis and biological activity. This article reviews its biological activity, including antibacterial properties, catalytic applications, and specific case studies.

- Molecular Formula : C21H29ClN2

- Molecular Weight : 344.92 g/mol

- Appearance : Beige to pink-brown powder

- Solubility : Soluble in organic solvents

Biological Activity Overview

1,3-BIS(2,4,6-trimethylphenyl)-imidazolinium chloride exhibits several biological activities primarily through its metal complexes. The compound acts as a ligand for various metal ions, enhancing their catalytic properties in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of NHC-metal complexes derived from imidazolium salts. These complexes have been tested against both Gram-positive and Gram-negative bacteria with promising results:

| Complex | Bacterial Strain | Activity |

|---|---|---|

| Silver-NHC Complex | Staphylococcus aureus | High |

| Gold-NHC Complex | Escherichia coli | Moderate |

A study demonstrated that silver complexes of NHC ligands exhibited significant antibacterial activity against drug-resistant strains, suggesting that the imidazolium moiety enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis .

Catalytic Applications

1,3-BIS(2,4,6-trimethylphenyl)-imidazolinium chloride serves as a precursor to various NHC-metal catalysts used in organic synthesis. Its applications include:

- Suzuki-Miyaura Coupling Reactions : The imidazolium salt facilitates cross-coupling reactions between aryl halides and boronic acids with high yields .

- Hydrosilylation Reactions : It catalyzes the addition of silanes to alkenes and alkynes effectively .

- Regioselective Cycloadditions : The compound is utilized in cycloadditions involving terminal acetylenes and azides, yielding 1,4-disubstituted triazoles .

Case Study 1: Antimicrobial Efficacy of Silver-NHC Complexes

In a comparative study by Johnson et al. (2017), various silver-NHC complexes were synthesized using 1,3-BIS(2,4,6-trimethylphenyl)-imidazolinium chloride as a ligand. The study found that these complexes exhibited potent antibacterial activity against several strains of bacteria:

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The silver complex showed a significant inhibition zone against MRSA compared to control groups.

Case Study 2: Catalytic Performance in Organic Synthesis

A research article published by Cross et al. (2021) demonstrated the use of metal complexes derived from 1,3-BIS(2,4,6-trimethylphenyl)-imidazolinium chloride in catalytic asymmetric transformations:

- Reaction Type : Asymmetric transfer hydrogenation of acetophenone.

- Findings : The catalyst achieved over 90% yield with high enantioselectivity under mild conditions.

Q & A

Q. How is 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride synthesized, and what methods are used to confirm its structural purity?

The synthesis typically involves quaternization of the parent imidazolidine with 2,4,6-trimethylbenzyl chloride under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the imidazolidinium core and aromatic substituents. Elemental analysis is critical for verifying stoichiometry, while infrared (IR) spectroscopy identifies characteristic N–H and C–N vibrational modes .

Q. What role does this compound play in the preparation of N-heterocyclic carbene (NHC) metal catalysts?

The imidazolidinium salt serves as a precursor for NHC ligands. Deprotonation with strong bases (e.g., KO*^t*Bu) generates the carbene, which coordinates to transition metals (e.g., Ru, Pd, or Ir). For example, it forms active catalysts for olefin metathesis when combined with Ru precursors, as seen in Grubbs- and Hoveyda-type catalysts .

Q. What spectroscopic techniques are essential for characterizing its metal complexes?

Key techniques include:

- NMR spectroscopy : To monitor ligand coordination and metal center symmetry.

- X-ray crystallography : For definitive structural elucidation of metal-ligand bonding geometry.

- Mass spectrometry : To confirm molecular weight and fragmentation patterns.

- IR spectroscopy : To detect shifts in ligand vibrational modes upon metal binding .

Advanced Research Questions

Q. How can researchers optimize the catalytic activity of Ru-based metathesis catalysts derived from this compound in ADMET polymerization?

Experimental optimization involves:

- Substrate screening : Testing monomers like 10-undecenoic acid derivatives for polymerization efficiency.

- Temperature and solvent studies : Elevated temperatures (60–100°C) in toluene or dichloromethane enhance reaction rates.

- Additive effects : Ethyl vinyl ether or benzoquinone may improve catalyst longevity by quenching reactive intermediates.

- Kinetic analysis : Monitoring monomer conversion via gel permeation chromatography (GPC) and ¹H NMR to determine molecular weight distributions .

Q. What factors contribute to conflicting reports on the selectivity of imidazolidinium-derived catalysts in cross-metathesis reactions?

Discrepancies arise from:

- Ligand steric effects : Bulky 2,4,6-trimethylphenyl groups may hinder certain substrates, favoring intramolecular over intermolecular pathways.

- Metal center electronic properties : Ru vs. Pd complexes exhibit differing π-backbonding capabilities, altering substrate activation.

- Reaction conditions : Solvent polarity, temperature, and monomer concentration significantly impact selectivity .

Q. How do electronic modifications to the imidazolidinium scaffold influence catalyst performance in asymmetric catalysis?

Systematic studies involve:

- Substituent variation : Introducing electron-withdrawing/donating groups (e.g., –CF₃, –OMe) on the aryl rings to modulate carbene donor strength.

- Kinetic profiling : Comparing turnover frequencies (TOF) and enantiomeric excess (ee) in model reactions (e.g., ring-closing metathesis).

- Computational modeling : Density functional theory (DFT) calculations to correlate ligand electronic parameters with transition state energetics .

Q. What strategies resolve contradictions in thermal stability data for imidazolidinium-based catalysts?

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under inert atmospheres.

- Accelerated aging studies : Expose catalysts to elevated temperatures and monitor activity loss via repeated catalytic cycles.

- Ligand design : Incorporating stabilizing groups (e.g., fluorinated aryl rings) to enhance thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.